molecular formula C23H16BrClN4 B5798714 2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine

2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine

Cat. No.: B5798714
M. Wt: 463.8 g/mol
InChI Key: MDWRQMWRKGROMO-CVKSISIWSA-N
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Description

2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine is a complex organic compound with a unique structure that includes bromine, chlorine, and phenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with 2-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with 6-phenylpyrimidin-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClN4/c24-19-12-10-17(11-13-19)23-27-21(16-6-2-1-3-7-16)14-22(28-23)29-26-15-18-8-4-5-9-20(18)25/h1-15H,(H,27,28,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRQMWRKGROMO-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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